![molecular formula C22H27N7OS B2568883 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1351594-65-4](/img/structure/B2568883.png)
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N7OS and its molecular weight is 437.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridazine Ring : Contributes to the compound's ability to interact with biological targets.
- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and antitumor effects.
- Thiazole and Piperidine Units : Enhance the pharmacological profile and may influence receptor binding.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For example, a related thiazole-pyrazole hybrid was shown to inhibit the growth of various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 µg/mL .
Enzyme Inhibition
α-Glucosidase and Urease Inhibition : The compound has been investigated for its inhibitory effects on α-glucosidase and urease enzymes. The IC50 values for related compounds in this category were reported as follows:
Compound | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |
---|---|---|
Compound 6 | 2.50 ± 0.30 | 14.30 ± 3.90 |
Compound 7 | 3.20 ± 0.10 | 19.20 ± 0.10 |
Acarbose (Standard) | 5.30 ± 0.30 | 31.40 ± 2.50 |
These results indicate that certain substitutions on the pyrazole ring significantly enhance enzyme inhibition .
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range, suggesting potential as a chemotherapeutic agent .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that specific substituents on the pyrazole and thiazole rings play critical roles in enhancing biological activity:
- Trifluoromethyl Groups : Increase binding affinity to active sites of enzymes through hydrogen bonding interactions.
- Hydroxyl Groups : Enhance inhibitory potential by forming additional hydrogen bonds with target enzymes.
- Nitro and Chloro Substituents : Improve electronic properties, facilitating better interaction with biological targets.
Case Study 1: Antidiabetic Potential
A study focused on the antidiabetic properties of thiazole-based compounds similar to the target molecule demonstrated significant inhibition of α-glucosidase activity, highlighting their potential as therapeutic agents for managing diabetes .
Case Study 2: Anticancer Activity
Another investigation into related compounds revealed that modifications of the piperidine moiety led to enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of structural diversity in developing effective anticancer drugs .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of compounds containing pyrazole and pyridazine derivatives in anticancer therapies. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The thiazole and pyrazole components are known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant inhibition against a range of bacterial strains, making them candidates for developing new antibiotics.
Anti-inflammatory Effects
Compounds derived from piperidine and thiazole frameworks have been investigated for their anti-inflammatory properties. In vivo studies show that these compounds can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:
- Formation of the pyridazine ring via cyclization reactions.
- Introduction of the pyrazole moiety through hydrazone formation.
- Coupling with tetrahydrobenzo[d]thiazole derivatives.
- Final carboxamide formation through acylation reactions.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
Eigenschaften
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c1-14-13-15(2)29(27-14)20-8-7-19(25-26-20)28-11-9-16(10-12-28)21(30)24-22-23-17-5-3-4-6-18(17)31-22/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYOHAGYKSUHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.